molecular formula C22H28FN3O3S B3006920 N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide CAS No. 1021074-71-4

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide

Cat. No. B3006920
CAS RN: 1021074-71-4
M. Wt: 433.54
InChI Key: OXBMCZRHPGWZPF-UHFFFAOYSA-N
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Description

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide, commonly known as FPMTA, is a chemical compound that has gained significant attention in the scientific community. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids. In recent years, FPMTA has emerged as a promising tool for studying the physiological and biochemical effects of endocannabinoids in various biological systems.

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide exhibit significant antibacterial and antifungal activities. Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives that demonstrated notable antibacterial, antifungal, and anthelmintic activity. These compounds showed good correlation of binding energy with in vitro data for active compounds, indicating their potential as antibacterial, antifungal, and anthelmintic agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Anti-tumor Activities

Novel derivatives have also been synthesized for anti-tumor applications. Hao-fei (2011) prepared a key intermediate that, after nucleophilic substitution, yielded compounds with better anti-tumor activities. This study underscores the compound's versatility in synthesizing novel isoxazole compounds with potential anti-tumor properties (Qi Hao-fei, 2011).

Synthesis and Evaluation of Isoxazolinyl Oxazolidinones

Varshney et al. (2009) synthesized a series of N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives. These compounds were evaluated against resistant Gram-positive and Gram-negative bacteria, showing lower MIC values compared to linezolid, indicating their potential as potent antibacterial agents (Varshney, Mishra, Shukla, & Sahu, 2009).

Molecular Docking and Biological Potentials

The molecular docking studies of newly synthesized aryl(thio)carbamoyl derivatives of piperazines evaluated their potential as herbicides and plant growth regulators. Stoilkova et al. (2014) reported that compounds containing piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group exhibited significant herbicidal activity, highlighting the chemical's versatility in creating new herbicides and cytokinin mimics (Stoilkova, Yonova, & Ananieva, 2014).

properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-18-4-2-5-19(16-18)17-22(27)24-10-3-15-30(28,29)26-13-11-25(12-14-26)21-8-6-20(23)7-9-21/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMCZRHPGWZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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